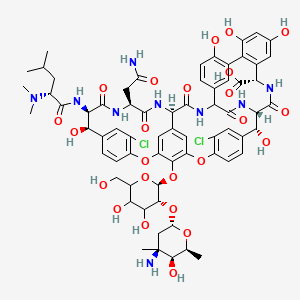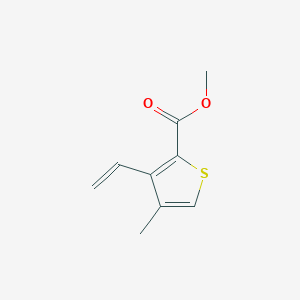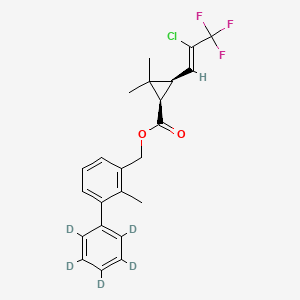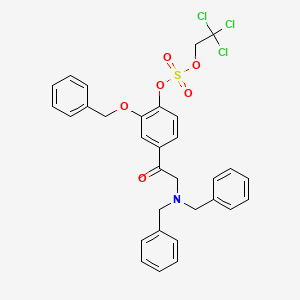![molecular formula C10H17N B13862570 [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine: is an organic compound characterized by its unique cyclopropylmethyl and methylidenecyclobutyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate alkene followed by functional group transformations to introduce the methanamine moiety. Reaction conditions often involve the use of catalysts, such as transition metals, and specific solvents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography, are crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound. Common reagents include halides and alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of cyclopropylmethyl and methylidenecyclobutyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials. Its unique properties may enhance the performance of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine involves its interaction with specific molecular targets. The cyclopropylmethyl and methylidenecyclobutyl groups may interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to various biological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
- [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanol
- [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]carboxylic acid
- [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]amine
Comparison: Compared to similar compounds, [1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine is unique due to its methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H17N |
|---|---|
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
[1-(cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine |
InChI |
InChI=1S/C10H17N/c1-8-4-10(5-8,7-11)6-9-2-3-9/h9H,1-7,11H2 |
InChI-Schlüssel |
BOAYNCMXZXPYEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(C1)(CC2CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13862537.png)


![methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B13862548.png)

![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
